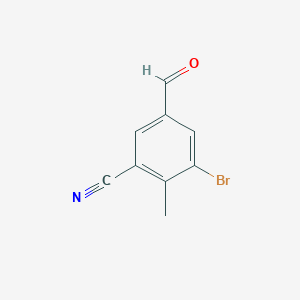
Peripheral Myelin Protein P2 (53-78), bovine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peripheral Myelin Protein P2 (53-78), bovine, is a peptide derived from the bovine peripheral myelin P2 protein, specifically from amino acid residues 53-78. This peptide is known for its role as a T cell epitope, which can induce experimental autoimmune neuritis in Lewis rats . It is widely used in scientific research, particularly in studies related to autoimmune diseases and neuroinflammation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Peripheral Myelin Protein P2 (53-78), bovine, is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Purification: of the peptide using high-performance liquid chromatography (HPLC).
Industrial Production Methods
While the industrial production of this compound, is not extensively documented, it is likely that large-scale synthesis follows similar principles as SPPS, with optimizations for scale, efficiency, and cost-effectiveness. This may include the use of automated peptide synthesizers and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Peripheral Myelin Protein P2 (53-78), bovine, primarily undergoes peptide bond formation during its synthesis. It can also participate in various biochemical reactions, such as:
Oxidation: Oxidation of methionine residues to methionine sulfoxide.
Reduction: Reduction of disulfide bonds if present.
Substitution: Amino acid substitution during peptide synthesis.
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC, or EDC for peptide bond formation.
Deprotection Reagents: Piperidine for Fmoc group removal.
Cleavage Reagents: Trifluoroacetic acid (TFA) for peptide-resin cleavage.
Major Products Formed
The primary product formed is the this compound peptide. Side products may include truncated peptides, deletion sequences, and peptides with modified amino acids.
Applications De Recherche Scientifique
Peripheral Myelin Protein P2 (53-78), bovine, has several scientific research applications:
Autoimmune Disease Research: Used to induce experimental autoimmune neuritis in animal models, aiding in the study of autoimmune diseases like multiple sclerosis
Neuroinflammation Studies: Helps in understanding the mechanisms of neuroinflammation and the role of T cells in nervous system disorders.
Immunology: Serves as a model antigen for studying T cell responses and antigen presentation.
Drug Development: Used in the development and testing of potential therapeutic agents targeting autoimmune and neuroinflammatory conditions.
Mécanisme D'action
Peripheral Myelin Protein P2 (53-78), bovine, acts as a T cell epitope. When introduced into an organism, it is processed and presented by antigen-presenting cells (APCs) to T cells. This interaction activates T cells, leading to an immune response. In the context of experimental autoimmune neuritis, this immune response targets the myelin sheath, causing inflammation and demyelination .
Comparaison Avec Des Composés Similaires
Similar Compounds
Peripheral Myelin Protein P0 (180-199), mouse: Another peptide derived from myelin proteins, used in similar research applications.
Myelin Basic Protein (MBP) peptides: Commonly used in studies of multiple sclerosis and other demyelinating diseases.
Uniqueness
Peripheral Myelin Protein P2 (53-78), bovine, is unique due to its specific sequence and its ability to induce experimental autoimmune neuritis in Lewis rats. This makes it a valuable tool for studying the mechanisms of autoimmune neuritis and testing potential therapeutic interventions.
Propriétés
Formule moléculaire |
C131H200N34O48 |
|---|---|
Poids moléculaire |
3019.2 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C131H200N34O48/c1-10-63(4)102(161-114(196)79(41-47-99(184)185)150-127(209)104(67(8)170)163-121(203)86(57-93(136)174)156-109(191)73(33-21-23-49-133)145-118(200)84(55-71-30-18-13-19-31-71)158-123(205)90-35-25-51-165(90)129(211)89(61-167)160-113(195)77(39-45-97(180)181)149-124(206)101(137)65(6)168)125(207)159-88(60-166)122(204)155-83(54-70-28-16-12-17-29-70)116(198)144-72(32-20-22-48-132)108(190)153-81(52-62(2)3)107(189)141-59-94(175)143-74(36-42-91(134)172)110(192)146-76(38-44-96(178)179)112(194)154-82(53-69-26-14-11-15-27-69)117(199)148-75(37-43-95(176)177)111(193)147-78(40-46-98(182)183)115(197)162-105(68(9)171)128(210)164-103(66(7)169)126(208)142-64(5)106(188)152-87(58-100(186)187)120(202)157-85(56-92(135)173)119(201)151-80(130(212)213)34-24-50-140-131(138)139/h11-19,26-31,62-68,72-90,101-105,166-171H,10,20-25,32-61,132-133,137H2,1-9H3,(H2,134,172)(H2,135,173)(H2,136,174)(H,141,189)(H,142,208)(H,143,175)(H,144,198)(H,145,200)(H,146,192)(H,147,193)(H,148,199)(H,149,206)(H,150,209)(H,151,201)(H,152,188)(H,153,190)(H,154,194)(H,155,204)(H,156,191)(H,157,202)(H,158,205)(H,159,207)(H,160,195)(H,161,196)(H,162,197)(H,163,203)(H,164,210)(H,176,177)(H,178,179)(H,180,181)(H,182,183)(H,184,185)(H,186,187)(H,212,213)(H4,138,139,140)/t63-,64-,65+,66+,67+,68+,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,101-,102-,103-,104-,105-/m0/s1 |
Clé InChI |
IFKYGMHPIHSEIJ-BXNASAFSSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Tert-butoxycarbonyl-6-methyl-1,4,6,7-tetrahydropyrazolo [4,3-c]pyridine-3-carboxylic acid](/img/structure/B13924254.png)


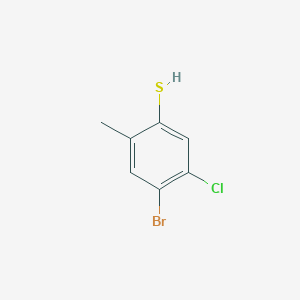
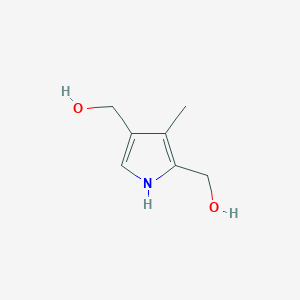
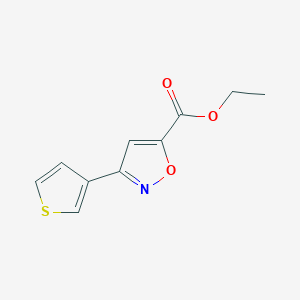
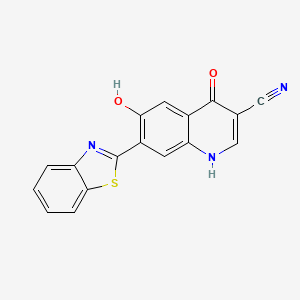
![2-Methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B13924270.png)

![7'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]](/img/structure/B13924272.png)
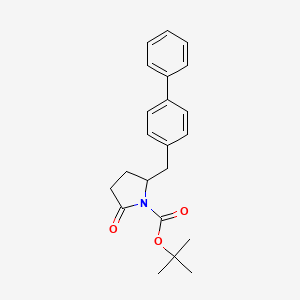
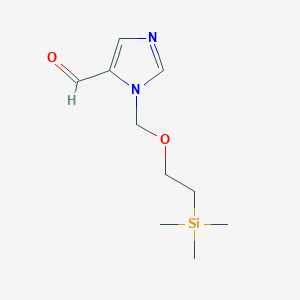
![(2R)-2-[amino-(2-hydroxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13924300.png)
